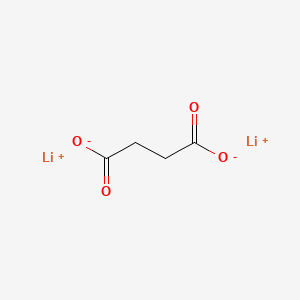

Lithium succinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUMILKBSMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6LiO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905106 | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-09-8 | |

| Record name | Lithium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

lithium succinate CAS number and properties

An In-depth Technical Guide to Lithium Succinate (B1194679)

Introduction

Lithium succinate is the lithium salt of succinic acid, an organic compound that has garnered significant interest for its therapeutic applications, particularly in the field of dermatology.[1] It is primarily recognized for its efficacy in the topical treatment of seborrhoeic dermatitis.[2][3][4][5] The therapeutic action of this compound is multifaceted, involving anti-inflammatory, antifungal, and cellular regulatory mechanisms.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanisms of action, relevant experimental protocols, and its primary therapeutic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound can exist as a monolithium or dilithium (B8592608) salt of succinic acid. The properties can vary depending on the specific salt form. The dilithium salt is frequently cited in the context of pharmaceutical applications.[2]

Data Summary

The quantitative data for both monolithium and dithis compound are summarized in the tables below for clear comparison.

Table 1: Properties of Monothis compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16090-09-8 | [6][7][8] |

| Molecular Formula | C₄H₅LiO₄ | [6][8][9] |

| Molecular Weight | 124.02 g/mol | [3][6][8] |

| Appearance | White powder | [6][10] |

| Melting Point | 51-54 °C | [9] |

| Boiling Point | 236.1 °C at 760 mmHg | [8][9] |

| Flash Point | 110.9 °C | [8] |

| IUPAC Name | lithium;4-hydroxy-4-oxobutanoate |[6] |

Table 2: Properties of Dithis compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 29126-50-9 | [2] |

| Molecular Formula | C₄H₄Li₂O₄ | [2][11] |

| Molecular Weight | 129.95 g/mol | [2][10] |

| Appearance | Crystal / Powder | [10] |

| Solubility | Soluble in water | [9] |

| IUPAC Name | Dilithium butanedioate |[2] |

Mechanism of Action

The therapeutic effects of this compound, particularly in seborrhoeic dermatitis, are attributed to a combination of anti-inflammatory, antifungal, and sebostatic actions.[4]

-

Anti-inflammatory Properties : Lithium ions are known to modulate inflammatory responses. This compound inhibits the production and activity of pro-inflammatory cytokines, which are key signaling molecules in skin inflammation, thereby reducing the characteristic redness and irritation associated with seborrhoeic dermatitis.[1][4]

-

Antifungal Activity : The yeast Malassezia is strongly implicated in the pathogenesis of seborrhoeic dermatitis.[4] this compound exhibits antifungal properties, inhibiting the growth of this yeast and helping to control a primary trigger of the condition.[4] This action is believed to involve the disruption of the fungal cell membrane.[4]

-

Regulation of Keratinocytes : Seborrhoeic dermatitis involves abnormal proliferation and differentiation of keratinocytes.[4] this compound helps to normalize the turnover of these epidermal cells, which aids in restoring the skin's barrier function.[4]

-

Sebum Modulation : The compound can modulate sebum production by influencing the signaling pathways that regulate sebaceous gland activity.[4] This reduction in excess sebum creates a less favorable environment for Malassezia growth.[1]

Cellular Signaling Pathways

A primary molecular target of the lithium ion is the enzyme Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including inflammation and cell proliferation. Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg²⁺) for a binding site on the enzyme. This inhibition leads to the downstream modulation of various signaling pathways, including those involved in inflammatory responses.

Experimental Protocols

This section details a representative methodology for assessing the in vitro antifungal activity of this compound against Malassezia species, a key experiment for validating its mechanism of action in seborrhoeic dermatitis.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Malassezia furfur.

Materials:

-

This compound powder

-

Malassezia furfur (e.g., ATCC 14521)

-

Modified Dixon's Agar (B569324) (mDixon) or Leeming and Notman Agar (LNA)

-

Sterile saline solution (0.9%)

-

Spectrophotometer

-

96-well microtiter plates

-

Incubator (32°C)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Methodology:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilutions will be made in the growth medium.

-

Inoculum Preparation: a. Culture M. furfur on mDixon agar plates for 48-72 hours at 32°C. b. Harvest the yeast cells and suspend them in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:100 in the appropriate broth medium to achieve the final inoculum concentration.

-

Microdilution Assay: a. In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution with the broth medium to achieve a range of test concentrations (e.g., 0.05% to 8% w/v). b. Add 100 µL of the standardized M. furfur inoculum to each well. c. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

-

Incubation: Seal the plates and incubate at 32°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Therapeutic Applications

The primary and most well-documented clinical application of this compound is in the management of seborrhoeic dermatitis.[3][5] It is typically formulated as a topical ointment or cream, often in combination with zinc sulfate.[5] Clinical studies have demonstrated that topical this compound is a safe and effective treatment, leading to significant improvement or remission of symptoms like redness, scaling, and greasiness.[5] It is generally well-tolerated, with minor transient skin irritation being the most common adverse effect.[5]

In addition to seborrhoeic dermatitis, this compound has been proposed for the treatment of anogenital warts, though this application is less established.[2][3]

Safety and Toxicology

When applied topically, this compound has minimal absorption into the systemic circulation.[4] This localized action significantly reduces the risk of systemic side effects commonly associated with oral lithium therapy, such as those seen in psychiatric applications.[4] Common side effects are typically mild and localized to the application site, including skin irritation, redness, or dryness.[1] It should not be used by individuals with a known hypersensitivity to lithium or succinic acid.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. karger.com [karger.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound - CAS 16090-09-8 - City Chemical LLC. [citychemical.com]

- 8. This compound | CAS#:16090-09-8 | Chemsrc [chemsrc.com]

- 9. This compound - High-Quality Compound at an Affordable Price, Exporter, Manufacturer, Supplier [acplchemicals.com]

- 10. This compound - Industrial Grade White Powder, Molar Mass 129.9542 G/mol, Cas No 16090-09-8, Einecs No 240-248-9, Used In Laboratory And Pharmaceutical Applications at Best Price in Karnal | Bansal Pharma [tradeindia.com]

- 11. This compound | C4H4Li2O4 | CID 10197702 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Lithium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of lithium succinate (B1194679). While much of the foundational research has been conducted using other lithium salts, particularly lithium chloride, the primary active moiety is the lithium ion (Li+). The succinate salt is understood to facilitate delivery and may have its own biological effects, though the core mechanisms of Li+ remain the central focus of investigation. This document synthesizes findings on its key molecular targets, impact on signaling pathways, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanisms of Action

The in vitro effects of lithium are multifaceted, primarily revolving around the inhibition of key enzymes and the modulation of critical signaling cascades. The principal mechanisms include:

-

Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Lithium directly and indirectly inhibits GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4][5][6]

-

Inhibition of Inositol (B14025) Monophosphatase (IMPase): Lithium's interference with the phosphoinositide signaling pathway through the inhibition of IMPase is a long-established mechanism.[7][8][9][10] This leads to a reduction in intracellular inositol levels.[8][9]

-

Modulation of Protein Kinase C (PKC): Lithium has been shown to affect the activity and translocation of PKC isozymes, which are crucial regulators of signal transduction.[11][12][13][14][15]

These primary actions have cascading effects on various downstream pathways and cellular functions.

Key Signaling Pathways Modulated by Lithium Succinate

Glycogen Synthase Kinase-3β (GSK-3β) and Wnt/β-Catenin Signaling

Lithium is a well-documented inhibitor of GSK-3β.[2][3][4][5][6] This inhibition can occur through two primary mechanisms:

-

Direct Inhibition: Lithium acts as a competitive inhibitor of magnesium ions (Mg2+), which are essential for the catalytic activity of GSK-3β.[16]

-

Indirect Inhibition: Lithium can promote the phosphorylation of GSK-3β at Serine 9 (Ser9), an inhibitory site.[2][12] This is often mediated through the activation of upstream kinases like Akt (Protein Kinase B).[4][5]

The inhibition of GSK-3β has a significant impact on the Wnt/β-catenin signaling pathway . In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[1] By inhibiting GSK-3β, lithium prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[2][17] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[18]

Inositol Phosphate (B84403) Signaling Pathway

Lithium is a potent, uncompetitive inhibitor of inositol monophosphatase (IMPase).[7][9] IMPase is a key enzyme in the phosphoinositide (PI) signaling pathway, responsible for recycling inositol by dephosphorylating inositol monophosphates to free myo-inositol.[10] This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[10]

By inhibiting IMPase, lithium disrupts the recycling of inositol, leading to a depletion of the intracellular inositol pool.[8][9] This, in turn, reduces the resynthesis of PIP2, thereby dampening the signaling cascade that relies on this second messenger system.[10] This mechanism is thought to be particularly effective in cells with hyperactive PI signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of lithium. It is important to note that most studies utilize lithium chloride, and the concentrations are reported for the lithium ion.

Table 1: Inhibition of GSK-3β by Lithium

| Parameter | Value | Cell Line / System | Reference |

| IC50 | ~2 mM | Recombinant GSK-3β | [12] |

| Effective Concentration | 5-10 mM | In vitro enzymatic assay | [2] |

| >80% Inhibition | 5-10 mM | In vitro enzymatic assay | [2] |

Table 2: Effects of Lithium on Cell Viability

| Cell Line | Lithium Salt | Concentration | Effect | Reference |

| Human Cardiomyocytes (AC16) | LiCl | 5 mM, 25 mM | Suppressed cell viability | [19] |

| Lymphoblastoid Cell Lines (LCLs) | Lithium | 1 mM | Rescued cell viability in cells from lithium responders | [20][21] |

| Melanoma Cells (B16, SK-Mel-28) | Lithium Carbonate | 320 µg/mL | Statistically significant reduction in cell viability | [22] |

| Melanoma Cells (B16, SK-Mel-28) | Lithium Carbonate | 640 µg/mL | ~77-79% reduction in cell viability | [22] |

| Melanoma & Fibroblast Cells | Lithium Salts | 40 µg/mL | Non-toxic | [23] |

Table 3: Effects on Wnt/β-Catenin Signaling and Gene Expression

| Cell Line | Lithium Salt | Concentration | Effect | Reference |

| ICP2 and DF1 cells | LiCl | 3 mM | Activated Wnt/β-catenin signaling, promoted cell proliferation | [24] |

| ICP2 and DF1 cells | LiCl | 30 mM | Decreased cell proliferation (Wnt-independent) | [24] |

| Pheochromocytoma (PC12) cells | Lithium | 1 mM | Increased expression of cysteine string proteins (CSPs) | [25] |

| Cultured Cells | Lithium | Therapeutic concentrations | Increased DNA binding of AP-1 transcription factors | [15] |

Detailed Experimental Protocols

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and literature descriptions.[1][26][27][28][29]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white, flat-bottom plates

-

Plate-reading luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in kinase assay buffer. A corresponding control with succinate alone should be prepared.

-

Prepare a solution of GSK-3β substrate peptide and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for GSK-3β.

-

Dilute the recombinant GSK-3β enzyme in kinase assay buffer to the desired working concentration.

-

-

Kinase Reaction:

-

Add 5 µL of each this compound dilution (or control) to the wells of the plate.

-

Add 10 µL of the substrate/ATP mixture to each well.

-

Initiate the reaction by adding 10 µL of the diluted GSK-3β enzyme to each well (except for "no enzyme" controls).

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit instructions.

-

Typically, this involves adding 25 µL of ADP-Glo™ Reagent to each well, incubating for 40 minutes at room temperature to deplete unused ATP.

-

Then, add 50 µL of Kinase Detection Reagent to each well, incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the GSK-3β activity.

-

Plot the percentage of GSK-3β inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 5. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Down-regulation of PKC alpha by lithium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of chronic lithium treatment on protein kinase C and cyclic AMP-dependent protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lithium treatment inhibits protein kinase C translocation in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lithium regulates PKC-mediated intracellular cross-talk and gene expression in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lithium response in bipolar disorder correlates with improved cell viability of patient derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lithium response in bipolar disorder correlates with improved cell viability of patient derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Lithium salts cytotoxicity and accumulation in melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lithium ions enhance cysteine string protein gene expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. promega.com [promega.com]

- 29. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium succinate (B1194679) (C₄H₄Li₂O₄), a compound of interest for its therapeutic applications, particularly in dermatology.[1][2] This document details the experimental protocols for its preparation and analysis using various spectroscopic and thermal methods.

Synthesis of Lithium Succinate

This compound is the dilithium (B8592608) salt of succinic acid.[1] A straightforward and efficient method for its synthesis involves the direct reaction of succinic acid with lithium hydroxide (B78521).[3] This acid-base neutralization reaction yields this compound and water as the byproduct.

Experimental Protocol: Synthesis via Grinding

This protocol is adapted from a patented method for the preparation of this compound.[3]

Materials:

-

Succinic Acid (C₄H₆O₄)

-

Lithium Hydroxide (LiOH)

-

Deionized Water

-

Mortar and Pestle

-

Hotplate

Procedure:

-

Stoichiometric Calculation: Determine the required molar equivalents of reactants. The reaction stoichiometry is 2 moles of lithium hydroxide per 1 mole of succinic acid.

-

Reactant Weighing: Accurately weigh the appropriate amounts of succinic acid and lithium hydroxide. For example, to synthesize approximately 8.5 mmol of this compound, use 1.01 g (8.53 mmol) of succinic acid and 406 mg (17.0 mmol) of lithium hydroxide.[3]

-

Grinding and Reaction: Combine the weighed succinic acid and lithium hydroxide in a mortar.

-

Addition of Water: Add a small amount of deionized water (e.g., 500 µL) to the mixture to facilitate the reaction.[3]

-

Manual Grinding: Grind the wet mass by hand using the pestle for approximately 10 minutes.[3] The mixture will likely form a paste.

-

Drying: Place the mortar on a warm hotplate to facilitate the drying of the solid product. Continue grinding until the product is a dry powder.[3] Alternatively, the resulting paste can be transferred to a watch glass and dried in an oven at a controlled temperature.

-

Final Product: The resulting white powder is this compound.

Reaction Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Lithium inhibits NF-κB nuclear translocation and modulate inflammation profiles in Rift valley fever virus-infected Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017186924A1 - Crystal form comprising lithium ions, pharmaceutical compositions thereof, methods for preparation and their uses for the treatment of depressive disease - Google Patents [patents.google.com]

Solubility of Lithium Succinate: A Technical Guide for Researchers

Executive Summary

This technical guide addresses the solubility of lithium succinate (B1194679) in various solvents, a critical parameter for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data for lithium succinate in publicly accessible literature, this document provides a comprehensive framework for its experimental determination. It includes contextual solubility data for structurally related compounds—succinic acid and other lithium salts—to offer valuable insights. Furthermore, this guide outlines a detailed experimental protocol for accurately measuring the solubility of this compound. A generalized workflow for this experimental process is also presented in a visual diagram. This guide is intended to be a foundational resource for scientists working with this compound, enabling them to generate precise and reliable solubility data essential for their research and development activities.

Introduction

This compound is a salt of succinic acid that has applications in various fields, including pharmaceuticals. Understanding its solubility in different solvent systems is fundamental for a wide range of processes, including formulation development, purification, and quality control. The solubility of a compound dictates its bioavailability and is a key factor in the design of drug delivery systems. This guide provides a summary of available solubility data for analogous compounds and presents a detailed methodology for the experimental determination of this compound's solubility.

Contextual Solubility Data

Table 1: Solubility of Succinic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 8.32[1][2] |

| Boiling Water | 100 | 100[1] |

| Methanol (B129727) | 25 | 6.3[1] |

| Ethanol | 25 | 9.0[1] |

| Acetone | 25 | 3.6[1] |

| Diethyl Ether | 25 | 0.66[1] |

| Chloroform | 25 | 0.02[1] |

| Benzene | - | Insoluble[1][3] |

| Toluene | - | Insoluble[1][3] |

Succinic acid is a dicarboxylic acid and its solubility is influenced by the polarity of the solvent. It is soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents.[1][2][3]

Table 2: Solubility of Lithium Chloride (LiCl) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 83.05[4] |

| Water | 25 | 84.5[5] |

| Methanol | 25 | 42.36[5] |

| Ethanol | 30 | 25.10[5] |

| Acetone | 25 | 4.11[5] |

| Pyridine | - | Soluble[5] |

| Dichloromethane | - | Insoluble[6] |

Lithium chloride exhibits high solubility in polar solvents.[4]

Table 3: Solubility of Lithium Bromide (LiBr) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Water | 4 | 145[7] |

| Water | 90 | 254[7] |

| Methanol | - | Soluble[7][8] |

| Ethanol | - | Soluble[7][8] |

| Diethyl Ether | - | Soluble[7][8] |

| Pyridine | - | Slightly Soluble[7] |

Lithium bromide is highly soluble in water and also dissolves in polar organic solvents.[7][8]

Experimental Protocol for Determining this compound Solubility

To obtain precise and reliable solubility data for this compound, a well-controlled experimental procedure is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.[9][10][11][12][13]

Materials and Equipment

-

This compound (high purity)

-

Solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[12][13]

-

Place the sealed containers in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[10][13] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the samples to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[9] It is important to perform this step quickly to avoid temperature fluctuations that could affect the solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

HPLC: For analyzing the succinate anion, a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acidified water and an organic modifier like acetonitrile (B52724) or methanol can be used.[14] Detection can be performed at a low UV wavelength (e.g., 210 nm).[15]

-

ICP-OES: For analyzing the lithium cation, ICP-OES is a highly sensitive and accurate technique.[16][17][18][19] The sample solutions should be matrix-matched with the calibration standards to avoid interference.[17]

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide serves as a valuable resource for researchers and scientists engaged in the study of this compound. While direct quantitative solubility data for this compound remains elusive in the current literature, the provided contextual data for related compounds and the detailed experimental protocol offer a solid foundation for its determination. By following the outlined procedures, researchers can generate accurate and reproducible solubility data, which is indispensable for advancing research and development in pharmaceuticals and other scientific disciplines. The consistent application of such standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 4. Lithium chloride - Wikipedia [en.wikipedia.org]

- 5. Lithium Chloride | LiCl | CID 433294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lithium chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. Lithium bromide | 7550-35-8 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. benchchem.com [benchchem.com]

- 15. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. azom.com [azom.com]

- 18. Researching | Determination of Lithium in High Salinity Samples by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [researching.cn]

- 19. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Crystal Structure of Lithium Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium succinate (B1194679), a salt of succinic acid, is utilized in pharmaceutical applications, notably in dermatology for the treatment of seborrhoeic dermatitis.[1] A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the crystal structure of lithium succinate, drawing upon available scientific literature. It details the crystallographic parameters of its known form, outlines experimental protocols for its synthesis and characterization, and discusses the apparent absence of polymorphism, a critical consideration in pharmaceutical sciences.

Introduction to the Crystal Structure of this compound

The solid-state structure of a pharmaceutical compound dictates many of its physicochemical properties, including solubility, stability, and bioavailability. For this compound, a single crystalline form has been characterized, and to date, there is no scientific literature reporting the existence of polymorphs for the pure, anhydrous salt. This is a significant finding, as polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound implications for the consistency and performance of a drug product.

The Known Crystal Structure of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction.[2] It crystallizes in the trigonal system, which is characterized by a three-fold axis of rotational symmetry.

Crystallographic Data

The crystallographic data for the known form of this compound are summarized in the table below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3 |

| Unit Cell Parameters | a = 12.026 Å, c = 10.625 Å |

| Formula Units per Cell (Z) | 9 |

| Coordination Geometry of Li+ | Tetrahedral |

| Li-O Bond Distances | 1.943 - 1.961 Å |

| C-C Bond Distances (succinate) | 1.518 - 1.525 Å |

Data sourced from IUCr Journals.[2]

In this structure, the succinate ion exhibits a center of symmetry. The lithium ion is coordinated by four oxygen atoms from the carboxylate groups of neighboring succinate anions, forming a slightly distorted tetrahedron.[2]

Polymorphism: An Apparent Absence in this compound

Polymorphism is a phenomenon where a chemical compound can crystallize into different crystal structures.[3] These different forms, or polymorphs, can have distinct physical and chemical properties. While polymorphism is common in organic molecules and salts, extensive literature searches have not revealed any evidence of polymorphic forms for pure, anhydrous this compound. The focus of polymorphism studies in related compounds has been on ionic co-crystals, such as those of lithium salts with l-proline.[1][3][4]

The following diagram illustrates the general concept of polymorphism and how it can be investigated.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of lithium hydroxide (B78521) with succinic acid.

Materials:

-

Lithium hydroxide (LiOH)

-

Succinic acid (C₄H₆O₄)

-

Deionized water

Procedure:

-

Dissolve stoichiometric amounts of lithium hydroxide and succinic acid in deionized water. A patent describes a method of grinding lithium hydroxide with succinic acid in the presence of a small amount of water.[5]

-

The reaction mixture can be gently warmed and sonicated to ensure complete dissolution and reaction.[5]

-

The resulting solution is then allowed to stand at room temperature for slow evaporation of the solvent.[5]

-

Crystals of this compound will form over time.

The following diagram outlines the synthesis and crystallization process.

Characterization Techniques

SCXRD is the definitive technique for determining the crystal structure of a compound.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The structure is solved using direct methods and refined using full-matrix least-squares procedures.[2]

PXRD is used to analyze the bulk crystalline material and is a primary tool for identifying polymorphs.

Methodology:

-

A finely ground powder of this compound is placed on a sample holder.

-

The sample is irradiated with an X-ray beam over a range of angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffractogram is a fingerprint of the crystalline phase.

DSC and TGA are used to study the thermal properties of a material, including melting point, decomposition temperature, and phase transitions.

DSC Methodology:

-

A small amount of the sample is placed in a sealed pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram.

TGA Methodology:

-

A sample is placed in a pan attached to a sensitive balance.

-

The sample is heated in a controlled atmosphere.

-

The change in mass of the sample is recorded as a function of temperature.

-

Mass loss can indicate decomposition or dehydration.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular structure and bonding within the crystal lattice. Different polymorphs will typically exhibit different vibrational spectra.

FTIR Methodology:

-

The sample is placed in the path of an infrared beam.

-

The absorption of infrared radiation at different wavenumbers is measured, corresponding to the vibrational modes of the molecules.

Raman Methodology:

-

The sample is irradiated with a monochromatic laser.

-

The scattered light is collected and analyzed.

-

A small fraction of the scattered light is inelastically scattered (the Raman effect), with shifts in frequency corresponding to the vibrational modes of the molecules.

Conclusion

The solid-state characterization of this compound reveals a single, well-defined trigonal crystal structure. Despite the prevalence of polymorphism in pharmaceutical compounds, current scientific literature does not support the existence of multiple polymorphs for pure, anhydrous this compound. This is a crucial piece of information for drug development, as it suggests a lower risk of phase transformations that could affect the stability and performance of the final drug product. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important pharmaceutical salt. Further research into co-crystals and solvates of this compound may reveal a richer solid-state landscape, but for the pure compound, the structural simplicity is a key characteristic.

References

- 1. Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [researchrepository.ul.ie]

- 5. WO2017186924A1 - Crystal form comprising lithium ions, pharmaceutical compositions thereof, methods for preparation and their uses for the treatment of depressive disease - Google Patents [patents.google.com]

The Anti-Inflammatory Properties of Lithium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salts have long been a cornerstone in the treatment of bipolar disorder, and a growing body of evidence has illuminated their potent anti-inflammatory and immunomodulatory effects. Among these, lithium succinate (B1194679) has garnered particular interest for its topical application in inflammatory skin conditions, most notably seborrheic dermatitis. This technical guide provides an in-depth exploration of the anti-inflammatory properties of lithium succinate, detailing its mechanisms of action, summarizing available quantitative data, outlining experimental protocols from key studies, and visualizing the intricate signaling pathways involved. While much of the mechanistic data is derived from studies on other lithium salts, such as lithium chloride, the foundational anti-inflammatory actions are attributed to the lithium ion itself and are thus considered relevant to this compound.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of lithium are multifaceted, primarily revolving around the inhibition of key pro-inflammatory signaling pathways and the modulation of cytokine production. The principal mechanisms include:

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Lithium is a direct and indirect inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role in promoting inflammation. By inhibiting GSK-3β, lithium can suppress the production of pro-inflammatory cytokines.

-

Modulation of the Nuclear Factor-κB (NF-κB) Signaling Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Lithium has been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.

-

Interference with the Arachidonic Acid Cascade: Lithium can downregulate the arachidonic acid cascade, a key pathway in the generation of inflammatory mediators such as prostaglandins.

Quantitative Data on Anti-Inflammatory Effects

Quantitative data specifically for this compound's anti-inflammatory properties are limited in the publicly available literature. However, studies on lithium chloride provide valuable insights into the potential efficacy of the lithium ion. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Effect of Lithium Chloride on Inflammatory Gene Expression in LPS-Activated RAW 264.7 Macrophages [1]

| Gene | Treatment | Fold Change in mRNA Expression |

| IκB-α | 10 mM LiCl | 4.5 |

| NF-κB1/p50 | 10 mM LiCl | 1.9 |

| Tollip | 10 mM LiCl | 2.0 |

| TRAF3 | 10 mM LiCl | 4.0 |

Table 2: Inhibition of Inducible Nitric Oxide Synthase (iNOS) mRNA Expression by Lithium Chloride in LPS-Activated Primary Retinal Microglia [2]

| Treatment | iNOS mRNA Expression (relative to control) |

| LPS (20 ng/mL) | Significantly increased |

| LPS + 0.5 mM LiCl | Dose-dependent decrease |

| LPS + 1 mM LiCl | Dose-dependent decrease |

| LPS + 2 mM LiCl | Dose-dependent decrease |

Table 3: Effect of Lithium Chloride on GSK-3β Activity

| Cell Type | Treatment | Reduction in GSK-3β Activity | Reference |

| C2C12 Myotubes | 0.5 mM LiCl | ~85% | [3] |

| Primary Prefrontal Cortical Cultures | 5-10 mM LiCl | >80% | [4] |

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated by its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Experimental Protocols

Detailed experimental protocols for studies on this compound are not extensively published. However, based on the available literature for lithium salts, representative methodologies can be outlined.

In Vitro Anti-Inflammatory Assay (Macrophage Model)

A common in vitro model to assess anti-inflammatory activity involves the use of macrophage-like cell lines, such as RAW 264.7.[1]

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound (or lithium chloride as a reference) for a specified period (e.g., 1-2 hours).

-

Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of, for example, 1 µg/mL.

-

Endpoint Analysis:

-

Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Production: NO production, an indicator of inflammation, is measured in the supernatant using the Griess reagent assay.

-

Gene Expression Analysis: Cells are harvested, and total RNA is extracted. The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α) are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-GSK-3β, IκB-α, NF-κB p65) by Western blotting.

-

Clinical Trial Protocol for Seborrheic Dermatitis (Summary)

Clinical trials investigating the efficacy of topical this compound for seborrheic dermatitis have generally followed a double-blind, placebo-controlled design.[5][6]

-

Study Population: Adult patients with a clinical diagnosis of seborrheic dermatitis of a certain severity (e.g., moderate to severe) are recruited. Exclusion criteria typically include pregnancy, lactation, known hypersensitivity to the components of the ointment, and recent use of other topical or systemic treatments for the condition.

-

Treatment Groups: Patients are randomly assigned to one of two groups:

-

Active Treatment Group: Receives 8% this compound ointment.

-

Placebo Group: Receives an ointment base without the active ingredient.

-

-

Treatment Regimen: Patients are instructed to apply a thin layer of the assigned ointment to the affected areas of the skin twice daily for a specified duration (e.g., 8 weeks).

-

Efficacy Assessment: The primary efficacy endpoints are typically the change in severity scores for erythema (redness), scaling, and pruritus (itching) from baseline to the end of the treatment period. A global assessment of improvement by both the investigator and the patient is also commonly used.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study. Skin irritation is a key safety parameter to be assessed.

-

Statistical Analysis: Appropriate statistical tests are used to compare the changes in severity scores and the proportion of patients showing significant improvement between the active treatment and placebo groups.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibitory actions of the lithium ion on key inflammatory pathways such as GSK-3β and NF-κB, and by modulating the arachidonic acid cascade. While clinical evidence supports its efficacy in topical applications for inflammatory skin diseases, there is a need for more comprehensive in vitro and in vivo studies to quantify the specific anti-inflammatory effects of the succinate salt and to further elucidate its precise molecular mechanisms. The experimental frameworks outlined in this guide provide a foundation for future research in this promising area of drug development.

References

- 1. The Effect of Lithium on Inflammation-Associated Genes in Lipopolysaccharide-Activated Raw 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A double-blind, placebo-controlled, multicenter trial of this compound ointment in the treatment of seborrheic dermatitis. Efalith Multicenter Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of topical this compound in the treatment of seborrhoeic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Activity of Lithium Succinate Against Malassezia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of lithium succinate (B1194679) against yeasts of the genus Malassezia. It consolidates quantitative data, details experimental methodologies, and illustrates the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology, dermatology, and pharmaceutical development.

Executive Summary

Lithium succinate exhibits a multifaceted mechanism of action against Malassezia yeasts, the lipophilic fungi implicated in various skin conditions, most notably seborrheic dermatitis. While its clinical efficacy is well-documented, its antifungal properties are complex, involving both direct, albeit modest, inhibitory effects at high concentrations and a more nuanced, indirect mechanism of lipid starvation. This guide will explore the available data on its in vitro activity, the experimental protocols used to ascertain this activity, and the current understanding of its molecular and biochemical interactions with Malassezia.

Quantitative Data: In Vitro Susceptibility

The in vitro antifungal activity of this compound against Malassezia has been primarily evaluated using the agar (B569324) dilution method. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized in the table below.

| Organism | MIC Range (µg/mL) | Reference |

| Malassezia furfur | 1,250 - 10,000 | [1][2] |

Note: The reported MIC values are significantly higher than those of conventional antifungal agents. However, these concentrations are well below the 8% (80,000 µg/mL) concentration used in topical formulations, suggesting that a direct antifungal effect may contribute to its clinical efficacy.[1][2]

Mechanisms of Antifungal Action

The antifungal activity of this compound against Malassezia is not attributed to a single mode of action but rather a combination of direct and indirect effects.

Direct Antifungal Activity

At high concentrations, this compound has been shown to directly inhibit the growth of Malassezia furfur.[1][2] The precise molecular targets for this direct inhibition are not fully elucidated but are thought to involve the disruption of fungal cell membrane integrity and the inhibition of essential fungal enzymes.[3]

Indirect Antifungal Activity: Precipitation of Free Fatty Acids

A significant and well-documented mechanism of action is the ability of this compound to indirectly inhibit Malassezia growth by limiting the bioavailability of essential lipids. Malassezia species are lipid-dependent and rely on the hydrolysis of sebum triglycerides into free fatty acids for their growth.[4]

This compound disrupts this process by precipitating the free fatty acids as insoluble lithium soaps.[4] This sequestration of essential nutrients effectively starves the yeast, leading to an inhibition of its proliferation.[4] This mechanism is particularly relevant in the sebum-rich environment of the skin where Malassezia thrives. The effect is dose-dependent and more pronounced with lithium salts compared to sodium or potassium salts.[4]

Other Potential Mechanisms

Lithium ions are known to interfere with various cellular signaling pathways. In the context of seborrheic dermatitis treatment, this compound is thought to have anti-inflammatory and sebostatic (sebum-reducing) effects.[3] This is partly attributed to its ability to modulate the phosphoinositide signaling pathway in skin cells.[3] While this is not a direct antifungal mechanism, the reduction of sebum can create a less favorable environment for Malassezia growth. The direct impact of lithium on the phosphoinositide pathway within Malassezia has not been extensively studied.

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's antifungal properties against Malassezia.

Agar Dilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Malassezia on a solid medium.

Protocol:

-

Medium Preparation: A lipid-enriched medium, such as modified Dixon's agar or Leeming-Notman agar, is prepared and autoclaved.

-

Incorporation of this compound: A stock solution of this compound is prepared and filter-sterilized. Serial twofold dilutions of the this compound stock solution are made. Each dilution is then added to molten agar held at 45-50°C to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no this compound is also prepared.

-

Inoculum Preparation: Malassezia strains are cultured on a suitable lipid-containing agar medium. Colonies are harvested and suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU)/mL.

-

Inoculation: A standardized volume of the fungal inoculum is spotted onto the surface of the agar plates containing the various concentrations of this compound, as well as the control plate.

-

Incubation: The inoculated plates are incubated at 30-32°C for 72 to 96 hours.[2]

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Ethyl Octanoate (B1194180) Hydrolysis Assay

This assay is designed to assess the impact of this compound on the hydrolytic activity of Malassezia lipases, which is crucial for the generation of free fatty acids.

Objective: To determine if this compound inhibits the enzymatic hydrolysis of a fatty acid ester by Malassezia.

Protocol:

-

Assay Setup: The assay is performed in a suitable buffer system. Reference strains of Malassezia species (e.g., M. globosa, M. sympodialis, M. furfur) are used.[4]

-

Substrate: Ethyl octanoate is used as the substrate, which upon hydrolysis by Malassezia lipases, releases octanoic acid.[4]

-

Addition of this compound: The assay is conducted in the presence of varying concentrations of this compound (e.g., 2%, 4%, 8%). Control experiments are performed without this compound and with other salts like sodium and potassium succinate.[4]

-

Incubation: The reaction mixtures are incubated to allow for enzymatic hydrolysis.

-

Analysis of Free Fatty Acids: The availability of the generated free octanoic acid is analyzed. This can be achieved through techniques such as high-performance thin-layer chromatography (HPTLC) and densitometry.[4]

-

Analysis of Precipitate: The formation of a precipitate (alkali soap) is observed and can be further analyzed using techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy to confirm its composition.[4]

Expected Outcome: The presence of this compound does not inhibit the hydrolytic activity of the lipase but reduces the amount of soluble free fatty acids in a dose-dependent manner due to their precipitation as lithium soaps.[4]

Conclusion

The antifungal activity of this compound against Malassezia is a complex interplay of direct and indirect mechanisms. While its direct fungistatic effect is only observed at high concentrations, its ability to sequester essential free fatty acids presents a compelling and clinically relevant mode of action. This indirect mechanism of inducing lipid starvation in the lipid-dependent Malassezia yeasts provides a strong rationale for its efficacy in the treatment of seborrheic dermatitis. Further research is warranted to fully elucidate the specific molecular targets of its direct antifungal action and to investigate its effects on other clinically relevant Malassezia species. This guide provides a foundational understanding for researchers and drug development professionals working to leverage the unique properties of this compound in dermatological applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. In vitro activity of this compound against Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precipitation of free fatty acids generated by Malassezia - a possible explanation for the positive effects of this compound in seborrhoeic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malassezia-Associated Skin Diseases, the Use of Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lithium Succinate: From Molecular Properties to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium succinate (B1194679), detailing its molecular formula, molecular weight, physicochemical properties, and key biological mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Formula and Molecular Weight

Lithium succinate can exist in two primary forms: monothis compound and dilithium (B8592608) succinate. The dilithium salt is the form commonly used in pharmaceutical applications.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Monothis compound | Dithis compound |

| Molecular Formula | C₄H₅LiO₄[1] | C₄H₄Li₂O₄[2] |

| Molecular Weight | 124.02 g/mol [1] | 129.95 g/mol [2] / 130.0 g/mol [3] |

| Appearance | White powder[1] | - |

| Melting Point | 51-54 °C[4] | - |

| Boiling Point | 236.1 °C | - |

| Flash Point | 110.9 °C | - |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of succinic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in a suitable solvent. The stoichiometry of the reactants determines whether the monolithium or dilithium salt is predominantly formed.

Synthesis of Dithis compound (General Protocol):

-

Dissolution: Dissolve succinic acid in a suitable solvent, such as ethanol (B145695) or water.

-

Reaction: Add a stoichiometric amount (2 equivalents) of lithium hydroxide monohydrate, also dissolved in the solvent, to the succinic acid solution. The reaction is typically carried out at room temperature with constant stirring.

-

Precipitation and Isolation: The dithis compound will precipitate out of the solution. The precipitate is then collected by filtration.

-

Purification: The collected solid is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

-

Drying: The purified dithis compound is dried under vacuum to remove any residual solvent.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent choice, may be optimized to improve yield and purity.

Quantitative Analysis of this compound

The purity and concentration of this compound can be determined using various analytical techniques.

Potentiometric Titration for Lithium Content:

This method can be used to determine the lithium content in a sample of a lithium salt.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as ethanol.

-

Titration: Titrate the sample solution with a standardized solution of ammonium (B1175870) fluoride (B91410).

-

Endpoint Detection: The endpoint of the titration can be monitored using a fluoride ion-selective electrode. A sharp increase in the fluoride concentration indicates that all the lithium ions have precipitated as lithium fluoride.[5]

-

Calculation: The lithium content can be calculated from the volume of titrant used and its concentration.

High-Performance Liquid Chromatography (HPLC):

HPLC can be employed for the separation and quantification of succinate and for the analysis of lithium ions.

-

For Succinate: A mixed-mode column, such as Primesep 100, can be used to separate succinic acid.[6]

-

For Lithium Ions: HPLC coupled with mass spectrometry (HPLC-MS) can be used to quantify lithium ions in solution.[7][8]

Biological Mechanisms of Action

This compound exhibits both anti-inflammatory and antifungal properties, making it effective in the treatment of certain dermatological conditions like seborrheic dermatitis.[9]

Anti-inflammatory Action: Inhibition of GSK-3

A key mechanism underlying the anti-inflammatory effects of lithium is the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3).[10][11][12][13][14] This inhibition can occur through two main pathways:

-

Direct Inhibition: Lithium ions can directly compete with magnesium ions, which are essential for GSK-3 activity.[13]

-

Indirect Inhibition: Lithium can activate the PI3K/Akt signaling pathway. Activated Akt then phosphorylates and inactivates GSK-3.[10][11][12][13]

The inhibition of GSK-3 leads to a downstream modulation of inflammatory responses, including a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[9]

Antifungal Mechanism

This compound has been shown to inhibit the growth of the yeast Malassezia furfur, which is implicated in the pathogenesis of seborrheic dermatitis. The proposed antifungal mechanism involves the disruption of the fungal cell membrane and inhibition of fungal enzymes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H4Li2O4 | CID 10197702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acplchemicals.com [acplchemicals.com]

- 5. mt.com [mt.com]

- 6. HPLC Application for Analysis of Sodium Succinate on Primesep 100 | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Frontiers | Inhibition of GSK3 by lithium, from single molecules to signaling networks [frontiersin.org]

- 11. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to Early-Stage Research on Lithium Succinate Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium succinate (B1194679), the lithium salt of succinic acid, has emerged as a compound of interest in early-stage dermatological research. Primarily investigated for its therapeutic potential in seborrheic dermatitis, its mechanism of action appears to be multifaceted, involving anti-inflammatory, antifungal, and sebostatic properties. This technical guide provides a comprehensive overview of the foundational research into lithium succinate, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed biological pathways and experimental workflows.

Therapeutic Applications and Efficacy

The predominant application of this compound in early-stage research is the topical treatment of seborrheic dermatitis. Clinical studies have demonstrated its efficacy in reducing the primary symptoms of this condition, such as erythema, scaling, and pruritus.

Clinical Trial Data

Several clinical trials have been conducted to evaluate the safety and efficacy of topical this compound, typically in an 8% ointment formulation. The following tables summarize the key findings from these studies.

| Table 1: Efficacy of this compound Ointment in Seborrheic Dermatitis | |

| Study Design | Double-blind, placebo-controlled, multicenter trial[1] |

| Participants | 227 adult patients with seborrheic dermatitis[1] |

| Treatment | 8% this compound ointment[1] |

| Primary Outcome | Significant improvement in all symptoms of seborrheic dermatitis compared to placebo[1] |

| Adverse Effects | No specific unwanted effects were associated with its use[1] |

| Relapse | Relapse was slow when treatment was stopped[1] |

| Table 2: Efficacy of this compound Ointment in AIDS-Associated Seborrheic Dermatitis | |

| Study Design | Randomized, double-blind, placebo-controlled trial[2] |

| Participants | Patients with AIDS-associated facial seborrheic dermatitis[2] |

| Treatment | Twice daily applications of this compound ointment[2] |

| Primary Outcome | Rapid and highly significant (P = 0.007) improvement in the severity of the condition within 2.5 days[2] |

| Tolerability | Well tolerated[2] |

Mechanism of Action

The therapeutic effects of this compound in seborrheic dermatitis are attributed to a combination of anti-inflammatory, antifungal, and sebostatic actions.[3]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the production of cytokines in keratinocytes.[3] Research suggests that at therapeutic concentrations, it can decrease the expression of pro-inflammatory cytokines while increasing the expression of anti-inflammatory cytokines.[4]

-

Inhibition of Pro-inflammatory Cytokines: Lithium has been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α).[4]

-

Upregulation of Anti-inflammatory Cytokines: Studies have demonstrated that lithium can significantly enhance the expression and secretion of interleukin-10 (IL-10), an anti-inflammatory cytokine.[4]

Antifungal Activity

This compound has been shown to possess in vitro activity against Malassezia furfur (formerly Pityrosporum ovale), a yeast implicated in the pathogenesis of seborrheic dermatitis.[5]

| Table 3: In Vitro Antifungal Activity of this compound against Malassezia furfur | |

| Test Method | Agar (B569324) dilution technique[5] |

| Strains Tested | 46 different Malassezia furfur strains[5] |

| Minimum Inhibitory Concentration (MIC) | 1,250 to 10,000 µg/mL[5] |

A proposed mechanism for its antifungal action is the precipitation of free fatty acids generated by Malassezia as lithium soaps. This limits the availability of these essential lipids for yeast growth.[6]

Sebostatic Effects

Lithium salts have been found to reduce the oiliness of the skin surface, which is believed to be due to a reduction in sebum production.[3] The precise signaling pathways through which this compound modulates sebaceous gland activity are still under investigation.[3]

Signaling Pathways and Molecular Targets

Glycogen (B147801) Synthase Kinase 3 (GSK-3) and NFAT2 Signaling

Lithium is a known inhibitor of glycogen synthase kinase 3 (GSK-3).[7] In keratinocytes, the inhibition of GSK-3 by lithium can lead to increased nuclear localization and transcriptional activation of the Nuclear Factor of Activated T-cells 2 (NFAT2).[7][8] This pathway is a key regulator of keratinocyte proliferation.[7]

Figure 1: Lithium's inhibition of GSK-3 leads to NFAT2 activation and keratinocyte proliferation.

Phosphoinositide Pathway

Lithium ions are known to interfere with the phosphoinositide signaling pathway, which plays a crucial role in cell signaling and regulation.[3] By modulating this pathway, this compound can alter the behavior of various skin cells, contributing to reduced inflammation and improved skin texture.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

In Vitro Antifungal Susceptibility Testing of Malassezia furfur

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against M. furfur.

Methodology:

-

Preparation of Inoculum: M. furfur strains are cultured on a suitable medium, such as a lipid-enriched peptone-glucose medium. A moderately turbid suspension of a 9-day culture is prepared.

-

Agar Dilution: A stock solution of this compound is filter-sterilized and incorporated into the agar medium at various final concentrations (e.g., 1.5-100 mM).

-

Inoculation: A standardized volume (e.g., 125 µL) of the yeast suspension is inoculated onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: Plates are incubated under appropriate conditions for M. furfur growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the yeast.

Figure 2: Workflow for determining the MIC of this compound against M. furfur.

In Vitro Keratinocyte Cytokine Secretion Assay

Objective: To investigate the effect of lithium on cytokine secretion by keratinocytes.

Methodology:

-

Cell Culture: Human keratinocytes are cultured in a monolayer or as skin explants.

-

Induction of Inflammation (Optional): Inflammation can be induced using agents like lipopolysaccharide (LPS) (1 µg/mL) or zymosan (2 mg/mL).[4]

-

Treatment: The cultured cells or explants are incubated with lithium gluconate (as a proxy for lithium's effect) at various concentrations (e.g., 1.6, 3, 5 mM).[4]

-

Cytokine Quantification: The expression and secretion of cytokines (e.g., TNF-α, IL-10) are measured using techniques such as:

Clinical Trial Protocol for Seborrheic Dermatitis

Objective: To assess the efficacy and safety of topical this compound in patients with seborrheic dermatitis.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is a robust design for such a study.[1]

-

Patient Population: Adult patients with a clinical diagnosis of seborrheic dermatitis are recruited.

-

Treatment and Control: Patients are randomly assigned to receive either the active treatment (e.g., 8% this compound ointment) or a placebo ointment. The ointment is typically applied twice daily to the affected areas.[2]

-

Efficacy Assessment: The severity of seborrheic dermatitis is assessed at baseline and at regular intervals throughout the study (e.g., every 2 weeks for 8 weeks).[9] Assessment parameters include:

-

Redness

-

Scaling

-

Greasiness

-

Overall clinical impression

-

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the treatment and placebo groups.

Figure 3: A simplified workflow for a clinical trial of topical this compound.

Future Directions

Early-stage research on this compound has laid a promising foundation for its use in dermatology. Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Further investigation into the specific signaling pathways and molecular targets of this compound in skin cells is warranted.

-

Optimizing Formulations: Research into different formulations to enhance skin penetration and therapeutic efficacy could be beneficial.

-

Expanding Clinical Trials: Larger and longer-term clinical trials are needed to further establish the efficacy, safety, and long-term relapse rates of this compound treatment for seborrheic dermatitis and potentially other inflammatory skin conditions.

-

Investigating Broader Applications: Given its anti-inflammatory and potential immunomodulatory effects, exploring the application of topical this compound in other skin disorders characterized by inflammation could be a valuable area of research.

Conclusion

This compound demonstrates significant potential as a topical therapeutic agent, particularly for seborrheic dermatitis. Its multifaceted mechanism of action, targeting inflammation, fungal growth, and sebum production, makes it a compelling candidate for further development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in advancing the understanding and application of this promising compound.

References

- 1. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Method for quantification of oils and sebum levels on skin using the Sebumeter<sup>®</sup> [ouci.dntb.gov.ua]

- 3. cutech.it [cutech.it]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3dprint.com [3dprint.com]

- 9. medisa.com.au [medisa.com.au]

Lithium Succinate in Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract